6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Medicinal Chemistry Drug Metabolism Tetrahydroquinoline SAR

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a synthetic small-molecule member of the tetrahydroquinoline-8-carboxamide family, defined by a partially saturated bicyclic core bearing a C6-fluoro substituent, geminal dimethyl groups at C2, a C4-methyl group, and a primary carboxamide at C8. The 8-carboxamide moiety is a recognized pharmacophore in multiple drug discovery programs, most notably as a critical hydrogen-bonding element in poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
Cat. No. B11029674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide
Molecular FormulaC13H17FN2O
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESCC1CC(NC2=C1C=C(C=C2C(=O)N)F)(C)C
InChIInChI=1S/C13H17FN2O/c1-7-6-13(2,3)16-11-9(7)4-8(14)5-10(11)12(15)17/h4-5,7,16H,6H2,1-3H3,(H2,15,17)
InChIKeyJHTBPWCFKSZNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide – Structural Identity and Compound Class Context for Targeted Procurement


6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a synthetic small-molecule member of the tetrahydroquinoline-8-carboxamide family, defined by a partially saturated bicyclic core bearing a C6-fluoro substituent, geminal dimethyl groups at C2, a C4-methyl group, and a primary carboxamide at C8. The 8-carboxamide moiety is a recognized pharmacophore in multiple drug discovery programs, most notably as a critical hydrogen-bonding element in poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors [1]. Unlike fully aromatic quinoline-8-carboxamides, the 1,2,3,4-tetrahydro scaffold introduces a stereocenter at C4 and alters ring electronics, which can impact target-binding conformation and metabolic stability. However, publicly available peer-reviewed pharmacological characterization specific to this exact compound is currently absent from major databases, and its differentiation from close structural analogs must be inferred from class-level structure–activity relationship (SAR) principles and synthetic accessibility data.

Why Generic 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide Substitution Is Not Advisable Without Head-to-Head Validation


Within the tetrahydroquinoline-8-carboxamide chemotype, even minor substituent alterations—such as replacing the 6-fluoro group with hydrogen, methoxy, or ethoxy, or relocating the carboxamide from position 8 to position 6—can fundamentally reorder hydrogen-bonding geometry, lipophilicity (cLogP), and target off-rates. In the analogous quinoline-8-carboxamide PARP-1 inhibitor series, a single methyl substitution at the 2-position shifted potency by an order of magnitude (IC50 from 1.8 μM to 0.50 μM) [1]. The 2,2,4-trimethyl pattern on a saturated ring further introduces conformational constraint and steric bulk that is absent in the des-methyl or mono-methyl analogs, making biological activity non-transferable without explicit comparative data [2]. Consequently, procurement decisions based solely on core scaffold similarity, rather than on compound-specific evidence, carry a high risk of selecting a molecule with divergent target engagement, solubility, and metabolic profile.

Quantitative Differentiation Evidence: 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide vs. Closest Analogs


Fluorine Substitution at C6: Class-Level Impact on Metabolic Stability and Lipophilicity vs. 6-Methoxy and 6-Unsubstituted Analogs

In tetrahydroquinoline and quinoline-8-carboxamide series, replacement of a 6-methoxy or 6-hydrogen substituent with a 6-fluoro atom consistently reduces oxidative metabolism at the adjacent position while moderately lowering cLogP, a combination that can improve metabolic half-life without substantially increasing lipophilicity-driven off-target binding. In the structurally related 6-R-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid series, the 6-fluoro analog was synthesized alongside 6-methoxy, 6-ethoxy, and 6-methyl comparators, confirming synthetic accessibility and structural viability [1]. However, no direct head-to-head metabolic stability or potency comparison between 6-fluoro and other 6-substituted 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamides has been published in the peer-reviewed literature accessible through major databases. The differentiation claim is therefore a class-level inference drawn from broader quinoline medicinal chemistry principles, not from compound-specific experimental data.

Medicinal Chemistry Drug Metabolism Tetrahydroquinoline SAR

8-Carboxamide as Pharmacophoric Anchor: PARP-1 Inhibitor SAR vs. 8-Carboxylic Acid and Des-Carboxamide Analogs

In the fully aromatic quinoline-8-carboxamide PARP-1 inhibitor series, the primary carboxamide at position 8 is essential for activity, forming a conserved hydrogen-bond network with Gly863 and Ser904 in the PARP-1 catalytic domain. The 2-methylquinoline-8-carboxamide achieved an IC50 of 500 nM against recombinant human PARP-1, compared to 1.8 μM for the standard inhibitor 5-aminoisoquinolin-1-one (5-AIQ) [1]. Replacement of the 8-carboxamide with a carboxylic acid or its removal abolishes inhibitory activity. Although the target compound is a 1,2,3,4-tetrahydro analog rather than a fully aromatic quinoline, the 8-carboxamide group is expected to retain its hydrogen-bond-donating and -accepting capacity. The 2,2,4-trimethyl substitution pattern, however, introduces steric differences at the C2 and C4 positions that are absent in the published 2-methyl and 3-substituted quinoline-8-carboxamide SAR. No PARP-1 inhibition data exist for any 1,2,3,4-tetrahydroquinoline-8-carboxamide in the public domain, making this a structural plausibility argument rather than a confirmed differentiation point.

PARP-1 Inhibition DNA Damage Repair Quinoline-8-carboxamide Pharmacophore

Neuroprotective Activity Signal in the Parent 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Scaffold: Indirect Evidence for Parkinson's Disease Research Relevance

The parent compound 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 61855-43-4), lacking the 8-carboxamide, has been reported to exhibit neuroprotective properties and has been explored in the context of Parkinson's disease research . The reported activity suggests that the 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold can engage biological targets relevant to neurodegeneration. The 8-carboxamide derivative adds a hydrogen-bond-capable functional group that may alter blood-brain barrier penetration, solubility, and target selectivity relative to the parent amine. However, no published side-by-side comparison of the parent compound and the 8-carboxamide derivative in any neuroprotection assay was located.

Neuroprotection Parkinson's Disease Tetrahydroquinoline Pharmacology

Evidence-Backed Application Scenarios for 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide


PARP-1 Inhibitor Lead Optimization with a Saturated Quinoline Core

The 8-carboxamide moiety is the validated pharmacophore for PARP-1 inhibition, with the aromatic 2-methylquinoline-8-carboxamide achieving IC50 = 500 nM [1]. Incorporation of the 1,2,3,4-tetrahydro scaffold with 2,2,4-trimethyl substitution offers a stereochemically and conformationally distinct core that may address the metabolic liabilities or solubility limitations of fully aromatic quinoline-8-carboxamides. This compound is best deployed in a focused SAR campaign comparing its PARP-1 IC50, microsomal stability, and aqueous solubility directly against 2-methylquinoline-8-carboxamide and other aromatic benchmarks. Procurement is justified only if the research objective explicitly requires exploration of ring-saturation effects on the quinoline-8-carboxamide pharmacophore.

Neurodegenerative Disease Tool Compound with Differentiated Physicochemical Properties

The parent 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold has been associated with neuroprotective activity in Parkinson's disease research contexts . The 8-carboxamide derivative provides a more polar, hydrogen-bond-capable analog that may exhibit altered CNS penetration (reduced passive permeability due to added H-bond donors) and different off-target profiles. This compound is suitable as a comparator tool in neuroprotection assays where the goal is to probe the effect of C8 functionalization on the scaffold's activity, selectivity, and pharmacokinetic properties. Researchers should run parallel dose-response curves with both the 8-carboxamide derivative and the parent amine (CAS 61855-43-4) to establish whether the carboxamide modification enhances or diminishes the neuroprotective signal.

Synthetic Methodology Development for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide Libraries

The published synthesis of 6-R-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid analogs [2] provides a validated route for constructing the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline core with substituent variation at the 6-position. The 8-carboxamide target compound can be accessed from the corresponding 8-carboxylic acid via standard amidation chemistry, making it a viable building block for parallel library synthesis. This compound is well-suited as a reference standard in synthetic methodology studies aiming to optimize amidation conditions, evaluate protecting group strategies, or develop one-pot procedures for tetrahydroquinoline-8-carboxamide diversification.

Fluorinated Heterocycle Collection for Fragment-Based or Phenotypic Screening

The combination of a partially saturated bicyclic scaffold, a fluorine atom, and a primary carboxamide makes this compound a useful addition to diversity-oriented screening libraries. Its computed cLogP (~3.3 for the parent core, lower for the carboxamide) positions it in a favorable lipophilicity range for fragment elaboration or hit-to-lead optimization [3]. Procurement is appropriate for screening facilities that require fluorinated heterocycles with balanced physicochemical properties, with the caveat that its specific biological activity is uncharacterized and must be determined empirically in the assay system of interest.

Quote Request

Request a Quote for 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.